molecular formula C10H15N3O2 B13148778 Tert-butyl (pyrazin-2-yl)methylcarbamate

Tert-butyl (pyrazin-2-yl)methylcarbamate

Cat. No.: B13148778
M. Wt: 209.24 g/mol
InChI Key: WCKWYIUYVUUQRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (pyrazin-2-ylmethyl)carbamate can be synthesized through various methods. One common method involves the reaction of pyrazin-2-ylmethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of tert-butyl (pyrazin-2-ylmethyl)carbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of tert-butyl (pyrazin-2-ylmethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine group from unwanted reactions during synthetic processes. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl N-(pyrazin-2-ylmethyl)carbamate

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-6-11-4-5-12-8/h4-6H,7H2,1-3H3,(H,13,14)

InChI Key

WCKWYIUYVUUQRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CN=C1

Origin of Product

United States

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